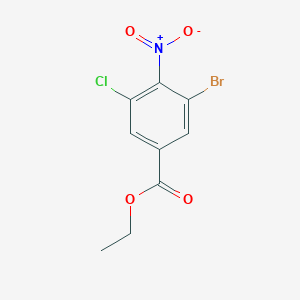

Ethyl 3-bromo-5-chloro-4-nitrobenzoate

Beschreibung

Eigenschaften

Molekularformel |

C9H7BrClNO4 |

|---|---|

Molekulargewicht |

308.51 g/mol |

IUPAC-Name |

ethyl 3-bromo-5-chloro-4-nitrobenzoate |

InChI |

InChI=1S/C9H7BrClNO4/c1-2-16-9(13)5-3-6(10)8(12(14)15)7(11)4-5/h3-4H,2H2,1H3 |

InChI-Schlüssel |

DBWCNWHTGXIASX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-chloro-4-nitrobenzoate typically involves multiple steps. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by bromination and chlorination to add the bromine and chlorine atoms, respectively. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired substitutions occur at the correct positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-bromo-5-chloro-4-nitrobenzoate may involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-bromo-5-chloro-4-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Various substituted benzoates depending on the substituent introduced.

Reduction: Ethyl 3-amino-5-chloro-4-nitrobenzoate.

Oxidation: Products such as carboxylic acids or quinones.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-bromo-5-chloro-4-nitrobenzoate is used in several scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 3-bromo-5-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparison

The most structurally analogous compound identified is Ethyl 5-bromo-2-chloro-4-fluorobenzoate (CAS: 351325-30-9), which shares the same benzoate ester backbone but differs in substituent positions and types . A detailed comparison is provided below:

Reactivity and Stability

- Electrophilic Substitution: The nitro group in Ethyl 3-bromo-5-chloro-4-nitrobenzoate strongly deactivates the ring, making electrophilic substitution reactions (e.g., nitration, sulfonation) improbable.

- Nucleophilic Aromatic Substitution : Both compounds may undergo nucleophilic substitution under forcing conditions, but the nitro group’s meta-directing nature in the target compound could favor specific substitution patterns.

- Thermal Stability : Nitro-containing compounds like Ethyl 3-bromo-5-chloro-4-nitrobenzoate may exhibit lower thermal stability compared to the fluorinated analog, which lacks explosive tendencies.

Research Findings and Implications

Substituent Position Effects : The 4-nitro group in the target compound creates a more electron-deficient ring than the 4-fluoro substituent, altering reaction pathways and solubility.

Bioactivity Potential: Nitro groups are associated with antimicrobial and antiparasitic activities, whereas fluorine is favored in CNS-targeting drugs due to blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-bromo-5-chloro-4-nitrobenzoate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sequential functionalization of a benzoic acid derivative. For example:

Nitration : Introduce the nitro group to a halogen-substituted benzoic acid precursor under controlled nitration conditions (e.g., mixed acid at 0–5°C to avoid over-nitration) .

Esterification : React the nitro-substituted benzoic acid with ethanol in the presence of thionyl chloride (SOCl₂) or DCC as a coupling agent. highlights the use of thionyl chloride in benzene with dimethylformamide (DMF) as a catalyst for analogous esterifications .

Halogenation : Bromine and chlorine can be introduced via electrophilic substitution or metal-catalyzed cross-coupling reactions. For example, bromination using Br₂ in acetic acid or chlorination with Cl₂ gas under inert conditions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess halogenating agents) and temperature (e.g., reflux for esterification) to improve yields.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing Ethyl 3-bromo-5-chloro-4-nitrobenzoate?

- Spectroscopy :

- NMR : Use - and -NMR to confirm substitution patterns. The nitro group deshields adjacent protons (δ ~8.5–9.0 ppm for aromatic protons) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., distinct and clusters) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected coupling constants in NMR) be resolved for this compound?

- Approach :

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Adjust for solvent effects (e.g., chloroform vs. DMSO) .

Crystallographic Cross-Check : Use X-ray data to confirm spatial arrangement of substituents, which may explain anomalous coupling due to steric hindrance or resonance effects .

Isotopic Analysis : For ambiguous halogen signals, employ -coupling analysis or ESI-MS to differentiate Br/Cl isotopic contributions .

Q. What strategies mitigate byproduct formation during multi-step synthesis (e.g., ester hydrolysis or undesired halogen migration)?

- Key Strategies :

- Protection/Deprotection : Temporarily protect reactive sites (e.g., nitro groups) with acetyl or tert-butyl groups during halogenation .

- Solvent Selection : Use aprotic solvents (e.g., DCM or THF) to minimize hydrolysis during esterification. emphasizes benzene’s role in stabilizing reactive intermediates .

- Low-Temperature Halogenation : Perform bromination/chlorination at –20°C to reduce radical side reactions.

Data Contradiction Analysis

Methodological Recommendations

- Synthesis : Optimize nitro positioning before halogenation to avoid steric clashes.

- Characterization : Combine crystallography (SHELX ) with spectroscopic data for unambiguous assignment.

- Data Analysis : Cross-validate computational models (e.g., DFT) with experimental results to resolve contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.